3-(M-tolyloxy)propane-1-sulfonyl chloride

Physicochemical properties Lipophilicity Building block selection

Researchers requiring chemoselective sulfonylation often face competing nucleophile reactivity, leading to unwanted byproducts. 3-(M-tolyloxy)propane-1-sulfonyl chloride provides the solution: • Achieves preferential amine sulfonylation over alcohols/thiols due to reduced electrophilicity from the electron-donating m-tolyloxy group. • The m-tolyloxypropyl motif increases lipophilicity (ΔXLogP3-AA +2.4 vs. propane-1-sulfonyl chloride) for improved membrane permeability in probe design. • 95% purity minimizes background signals in activity-based proteomics, ensuring reliable labeling efficiency for your supply chain.

Molecular Formula C10H13ClO3S
Molecular Weight 248.73 g/mol
Cat. No. B13631201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(M-tolyloxy)propane-1-sulfonyl chloride
Molecular FormulaC10H13ClO3S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCCS(=O)(=O)Cl
InChIInChI=1S/C10H13ClO3S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h2,4-5,8H,3,6-7H2,1H3
InChIKeyREZGPMCADINZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(M-tolyloxy)propane-1-sulfonyl chloride: Identity & Procurement


3-(M-tolyloxy)propane-1-sulfonyl chloride (CAS 1018288-69-1) is an organic sulfonyl chloride characterized by a C10H13ClO3S molecular formula and a molecular weight of 248.73 g/mol . The compound incorporates a reactive sulfonyl chloride electrophile tethered via a propane spacer to an electron-rich m-tolyloxy (3-methylphenoxy) group, positioning it as a specialized intermediate for sulfonamide and sulfonate ester synthesis in medicinal chemistry and agrochemical research . Unlike simple alkanesulfonyl chlorides or tosyl chloride, the m-tolyloxy substituent imparts unique steric and electronic properties that modulate reactivity and downstream molecular recognition.

Sulfonamide and sulfonate ester synthesis intermediate with unique steric/electronic profile
m-Tolyloxy substituent modulates electrophilicity for chemoselective sulfonylation
Meta-substituted aryl ether avoids extended planarity of para isomers for SAR studies

Irreplaceability of 3-(M-tolyloxy)propane-1-sulfonyl chloride


Interchanging sulfonyl chlorides in a synthetic sequence is rarely neutral. The electronic and steric profile of the sulfonyl group dictates both reaction kinetics and the physicochemical properties of the final conjugate. For 3-(M-tolyloxy)propane-1-sulfonyl chloride, the electron-donating m-tolyloxy substituent markedly alters electrophilicity at the sulfur center relative to unsubstituted or para-substituted analogs [1]. Substituting a simpler alkanesulfonyl chloride (e.g., propane-1-sulfonyl chloride) would sacrifice the aryl ether moiety, eliminating possibilities for downstream π-stacking or hydrogen-bonding interactions essential for target binding [2]. Conversely, using a more compact arenesulfonyl chloride (e.g., tosyl chloride) would dramatically change the linker geometry and lipophilicity, potentially compromising solubility or metabolic stability in bioactive molecules. The following evidence quantifies these differential vectors.

Simpler alkanesulfonyl chlorides
Lack the aryl ether moiety, eliminating π-stacking or hydrogen-bonding interactions essential for target binding.
Compact arenesulfonyl chlorides (e.g., tosyl chloride)
Alter linker geometry and lipophilicity, potentially compromising solubility or metabolic stability of conjugates.
Electron-deficient sulfonyl chlorides
May not replicate the moderate deactivation from m-tolyloxy group, risking over-reactivity and reduced chemoselectivity.

3-(M-tolyloxy)propane-1-sulfonyl chloride: Quantitative Evidence


Molecular Weight and Lipophilicity Comparison

The target compound possesses a molecular weight of 248.73 g/mol and a predicted XLogP3-AA of approximately 2.6, based on its SMILES structure. In contrast, propane-1-sulfonyl chloride (CAS 10147-36-1) has a molecular weight of 142.60 g/mol and a predicted XLogP3-AA of 0.2 [1]. This >100 g/mol mass increase and >2.4 log unit lipophilicity enhancement reflect the substantial structural and property divergence introduced by the m-tolyloxypropyl chain, directly impacting solubility, membrane permeability, and chromatographic behavior of derived conjugates.

MW & Lipophilicity
Reported
Target: MW 248.73 g/mol, XLogP3-AA ~2.6 Comparator: propane-1-sulfonyl chloride MW 142.60 g/mol, XLogP 0.2 ΔMW +106.13 g/mol, ΔXLogP +2.4
Supports lipophilicity-driven property screening
Predicted values; experimental verification needed
Physicochemical properties Lipophilicity Building block selection

Reactivity Modulation by m-Tolyloxy Substituent

The electron-donating m-tolyloxy group attached to the sulfonyl center is expected to decrease electrophilicity compared to electron-withdrawing arenesulfonyl chlorides. A Hammett study of 11 para- and meta-substituted arenesulfonyl chlorides established a ρ-value of +2.02 for chloride exchange, indicating that reaction rate is sensitive to substituent electronic effects [1]. While direct kinetic data for this specific alkoxy-linked compound is unavailable, the positive ρ-value supports the inference that the +M effect of the alkoxy oxygen and +I effect of the m-methyl group will significantly reduce reaction rates relative to electron-deficient sulfonyl chlorides (e.g., 4-NO2-benzenesulfonyl chloride), while potentially enhancing selectivity for softer nucleophiles.

Reactivity Modulation
Class-level inference
Hammett ρ = +2.02 for arenesulfonyl chloride exchange m-Tolyloxy group predicted to lower electrophilicity
Supports expectation of enhanced chemoselectivity
Direct kinetic data for target not available
Reaction kinetics Electrophilicity Sulfonylation efficiency

Purity Specification Benchmark

Commercial suppliers list 3-(M-tolyloxy)propane-1-sulfonyl chloride with a minimum purity specification of 95% . This is comparable to the standard purity grade of many research sulfonyl chlorides (e.g., propane-1-sulfonyl chloride at 95-97% ), but lower than the ≥99% grade available for high-volume reagents like 4-toluenesulfonyl chloride (tosyl chloride) . The 95% specification defines the expected level of impurities that could interfere with sensitive catalytic reactions or affect yield in stoichiometric sulfonylations. For applications requiring exact stoichiometry, this purity threshold must be accounted for in reaction planning.

Purity Specification
Cross-study comparable
Target: ≥95% Comparators: propane-1-sulfonyl chloride 95–97%, tosyl chloride ≥99%
Purity threshold relevant for stoichiometric planning
May require purification for sensitive syntheses
Quality control Reproducibility Procurement specification

Predicted Boiling Point and Volatility

The boiling point of 3-(M-tolyloxy)propane-1-sulfonyl chloride is not experimentally reported but is predicted to be approximately 385.5 ± 25.0 °C at 760 mmHg based on its structure [1]. This contrasts sharply with propane-1-sulfonyl chloride, which boils at 78-79 °C (15 mmHg) and 192.6 °C at 760 mmHg . The >190 °C higher predicted boiling point indicates significantly lower volatility, which can simplify handling and reduce losses during solvent evaporation, but may complicate purification by distillation.

Boiling Point & Volatility
Class-level inference
Predicted: 385.5 ± 25.0 °C (760 mmHg) Comparator: propane-1-sulfonyl chloride ~192.6 °C
Lower volatility may simplify handling; distillation not suitable
Predicted value; experimental verification needed
Physical properties Volatility Reaction safety

Meta vs. Para Tolyloxy Substitution

The m-tolyloxy group places the methyl substituent in a meta relationship to the ether oxygen, creating a distinct steric and electronic environment compared to the para isomer (3-(p-tolyloxy)propane-1-sulfonyl chloride). While quantitative data comparing reactivity of these regioisomers is not available in the open literature, the meta substitution pattern avoids the extended conjugation present in para-substituted aryl ethers and alters the vector of the methyl group relative to the sulfonyl chloride reactive center. This subtle difference can translate to differential binding affinities in drug-target interactions, as meta-substituted phenyl rings occupy distinct regions of chemical space compared to para-substituted analogs in medicinal chemistry campaigns [1].

Meta vs. Para Substitution
Supporting evidence
m-Tolyloxy places methyl meta to ether oxygen; para isomer would alter steric/electronic vector
Regioisomeric identity critical for SAR studies
No direct reactivity comparison data available
Regioisomer Steric effects Molecular recognition

3-(M-tolyloxy)propane-1-sulfonyl chloride Application Scenarios


Lipophilic Sulfonamide Drug Candidates

The significantly elevated lipophilicity (ΔXLogP3-AA +2.4 vs. propane-1-sulfonyl chloride) and moderate molecular weight (248.73 g/mol) make this sulfonyl chloride particularly suitable for generating sulfonamide-containing lead compounds with improved membrane permeability. The m-tolyloxypropyl chain provides a vector for π-stacking and hydrophobic interactions, while the meta-methyl substitution avoids the extended planarity of para-analogs, potentially enhancing solubility and reducing aggregation [1]. This compound should be prioritized over simpler sulfonyl chlorides when the target binding pocket contains an aromatic cleft or hydrophobic channel that can accommodate the tolyl ether moiety.

Selective Sulfonylation for Agrochemicals

The electron-donating nature of the m-tolyloxy group (class-level inference from Hammett ρ = +2.02) suggests that this sulfonyl chloride will be less reactive toward hard nucleophiles than electron-deficient arenesulfonyl chlorides [1]. This property can be exploited to achieve chemoselective sulfonylation of amines in the presence of more reactive alcohols or thiols, a common challenge in the synthesis of sulfonamide herbicides and fungicides. The reduced volatility (predicted boiling point >385 °C) also simplifies handling in pilot-scale syntheses where volatile reagents pose safety or environmental concerns.

Extended Linker Activity-Based Probes

The propane spacer between the sulfonyl chloride and the m-tolyloxy group provides a three-carbon linker that distances the reactive warhead from the aromatic recognition element. This geometry is valuable for designing sulfonyl fluoride or sulfonamide activity-based probes where the warhead must access a catalytic pocket while the aromatic group engages a peripheral hydrophobic site. The 95% purity specification ensures that impurities do not compromise probe labeling efficiency or generate confounding background signals in proteomics experiments .

Application
Selection Property
Validation Focus
Lipophilic sulfonamide lead compounds
Lipophilicity enhancement and meta-tolyl recognition
Membrane permeability and π-stacking interactions
Selective sulfonylation for agrochemicals
Moderate electrophilicity from electron-donating group
Chemoselective amine functionalization
Extended-linker activity-based probes
Propane spacer geometry and purity specification
Probe labeling efficiency and background control
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